molecular formula C19H24FN3O3 B2875079 Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 81530-83-8

Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2875079
CAS No.: 81530-83-8
M. Wt: 361.417
InChI Key: FEGDMGCSHVIWNR-UHFFFAOYSA-N
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Description

This compound, also known as 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid monomethanesulfonate, has a CAS Number of 70458-95-6 . It has a molecular weight of 429.47 and its IUPAC name is 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12 (17 (23)24)16 (22)11-8-13 (18)15 (9-14 (11)20)21-6-4-19 (2)5-7-21;1-5 (2,3)4/h8-10H,3-7H2,1-2H3, (H,23,24);1H3, (H,2,3,4) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactions

  • This compound has been studied for its chemical reactions with ketones, leading to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids (Chupakhin et al., 1992).
  • It has also been involved in the synthesis of various complexes with metals like zinc (Qi et al., 2008) and copper (Qi et al., 2009).

Structural and Analytical Studies

  • The structural characteristics of this compound have been analyzed in various studies, exploring its interactions and crystal structures (An et al., 2007).

Synthetic Processes and Derivatives

  • Research has focused on synthesizing derivatives of this compound for potential pharmaceutical applications. These studies include the synthesis of various substituted quinolinecarboxylic acids and esters (Rádl et al., 1991; Sheu et al., 1998; Zahra et al., 2007).

Biological and Pharmacological Potential

  • While avoiding details about drug use and side effects, it's notable that some derivatives of this compound have shown potential biological activities in various studies. For instance, its role in anti-inflammatory activities has been explored (Sultana et al., 2013).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-4-22-12-14(19(25)26-5-2)18(24)13-10-15(20)17(11-16(13)22)23-8-6-21(3)7-9-23/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGDMGCSHVIWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 8 ml of α-picoline, 4.8 g of 1-methylpiperazine, and 3.6 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was refluxed for 5 hrs. The reaction mixture was treated by operating as in Example 6 to give 2.8 g (64.8% yield) of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 176°-177° C. The above ethyl ester was hydrolyzed by the same way in Example 1 to obtain the corresponding acid.
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4.8 g
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